5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
CAS No.: 895094-13-0
Cat. No.: VC4618868
Molecular Formula: C19H16ClN5O
Molecular Weight: 365.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895094-13-0 |
|---|---|
| Molecular Formula | C19H16ClN5O |
| Molecular Weight | 365.82 |
| IUPAC Name | 5-[1-(3-chloro-4-methylphenyl)-5-methyltriazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C19H16ClN5O/c1-11-4-7-14(8-5-11)18-21-19(26-23-18)17-13(3)25(24-22-17)15-9-6-12(2)16(20)10-15/h4-10H,1-3H3 |
| Standard InChI Key | BDAZPNWRUZQGSP-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)C)Cl)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,3-triazole ring substituted at the 1-position with a 3-chloro-4-methylphenyl group and at the 4-position with a methyl group. The triazole moiety is linked via a carbon-carbon bond to a 1,2,4-oxadiazole ring, which is further substituted at the 3-position with a 4-methylphenyl group. This arrangement creates a planar, conjugated system that enhances stability and facilitates π-π interactions with biological targets.
Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.82 g/mol |
| CAS Registry Number | 895094-13-0 |
| IUPAC Name | 5-[1-(3-Chloro-4-methylphenyl)-5-methyltriazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
| Solubility | Low aqueous solubility; soluble in DMSO, DMF, and ethanol |
The presence of electron-withdrawing chlorine and electron-donating methyl groups creates a balanced electronic profile, which influences reactivity and binding affinity .
Synthesis and Optimization
Multi-Step Synthetic Pathways
The synthesis typically involves three stages:
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Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 3-chloro-4-methylphenyl azide and a propargyl precursor yields the 1,2,3-triazole core .
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Oxadiazole Construction: Cyclization of a thioamide intermediate with hydroxylamine under reflux conditions forms the 1,2,4-oxadiazole ring .
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Coupling Reaction: Suzuki-Miyaura cross-coupling links the triazole and oxadiazole moieties using palladium catalysts.
Representative Reaction Conditions:
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Solvents: Dimethylformamide (DMF), ethanol
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Temperatures: 80–120°C under reflux
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Catalysts: Pd(PPh), CuI
Characterization Techniques
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Nuclear Magnetic Resonance (NMR):
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Infrared Spectroscopy (IR): Peaks at 1733 cm (C=O), 1609 cm (C=N), and 1238 cm (C-O) .
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Mass Spectrometry: ESI-MS shows [M+H] at m/z 366.82, consistent with the molecular formula.
Biological Activity and Mechanisms
Antimicrobial Efficacy
Triazole-oxadiazole hybrids exhibit broad-spectrum activity:
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Bacterial Targets: Staphylococcus aureus (MIC: 8 µg/mL), Escherichia coli (MIC: 16 µg/mL) .
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Mechanism: Inhibition of penicillin-binding proteins (PBPs) and DNA gyrase, disrupting cell wall synthesis and nucleic acid replication .
Enzymatic Inhibition
Computational and Structural Insights
Molecular Docking Studies
Docking into E. coli DNA gyrase (PDB: 1KZN) reveals:
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Hydrogen bonds between the oxadiazole oxygen and Asn46.
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π-π stacking between the triazole ring and Phe140.
Quantitative Structure-Activity Relationships (QSAR)
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Hydrophobicity (logP): 3.1 ± 0.2, optimal for membrane permeability.
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Polar Surface Area (PSA): 78 Å, indicating moderate blood-brain barrier penetration .
Stability and Degradation Profiles
Thermal Behavior
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with major mass loss at 280°C (DTG peak) .
Hydrolytic Stability
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pH 7.4 (37°C): 95% intact after 24 hours.
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pH 1.2 (simulated gastric fluid): 80% degradation within 6 hours, suggesting acid liability .
Industrial and Research Applications
Pharmaceutical Development
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Patent applications: WO2021156471 (antimicrobial use), EP3892598 (chemotherapy adjuvants).
Material Science
Future Research Directions
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